Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate
Overview
Description
Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C19H21NO5S . It is characterized by the presence of a pyrrolidine ring, a benzyl group, and a tosyloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate typically involves the reaction of benzyl pyrrolidine-1-carboxylate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous conditions.
Major Products Formed
Substitution: Formation of benzyl 3-(azido)pyrrolidine-1-carboxylate or benzyl 3-(thiol)pyrrolidine-1-carboxylate.
Reduction: Formation of benzyl 3-(hydroxy)pyrrolidine-1-carboxylate.
Oxidation: Formation of benzyl 3-(sulfonic acid)pyrrolidine-1-carboxylate.
Scientific Research Applications
Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The tosyloxy group acts as a good leaving group, facilitating nucleophilic substitution reactions. The pyrrolidine ring can interact with various biological targets, potentially inhibiting or modifying enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-pyrroline-1-carboxylate: Similar structure but lacks the tosyloxy group.
Benzyl 3-(hydroxy)pyrrolidine-1-carboxylate: Formed by the reduction of Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate.
Benzyl 3-(azido)pyrrolidine-1-carboxylate: Formed by the substitution of the tosyloxy group with an azide.
Uniqueness
This compound is unique due to the presence of the tosyloxy group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex molecules .
Properties
IUPAC Name |
benzyl 3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-15-7-9-18(10-8-15)26(22,23)25-17-11-12-20(13-17)19(21)24-14-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCDOKNEALHLNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569923 | |
Record name | Benzyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188846-98-2 | |
Record name | Benzyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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